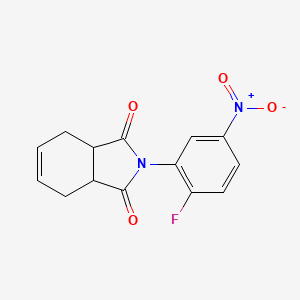

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

CAS No.: 387882-95-3

Cat. No.: VC4947653

Molecular Formula: C14H11FN2O4

Molecular Weight: 290.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 387882-95-3 |

|---|---|

| Molecular Formula | C14H11FN2O4 |

| Molecular Weight | 290.25 |

| IUPAC Name | 2-(2-fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H11FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10H,3-4H2 |

| Standard InChI Key | IBYNIGIJFVEIBT-UHFFFAOYSA-N |

| SMILES | C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |

Introduction

Key Structural Features

-

Fluorine Substitution: The fluorine atom at the 2-position of the phenyl ring enhances lipophilicity and metabolic stability.

-

Nitro Group: The nitro group at the 5-position contributes to electronic modulation, affecting reactivity and biological activity.

-

Isoindole-Dione Core: This moiety is known for its role in various synthetic intermediates and bioactive molecules.

Synthesis

The synthesis of 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

-

Nucleophilic Substitution:

-

A fluorinated precursor (e.g., 2-fluoroaniline) reacts with nitrobenzene derivatives to introduce the fluoro-nitrophenyl group.

-

-

Cyclization:

-

The isoindole-dione core is formed through a condensation reaction using phthalic anhydride or related compounds.

-

-

Purification:

-

Chromatographic techniques (e.g., HPLC) are used to isolate the compound with high purity.

-

Spectroscopic Data

-

NMR (Nuclear Magnetic Resonance):

-

Proton (H) and carbon (C) NMR spectra confirm the chemical shifts corresponding to aromatic and aliphatic regions.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , consistent with its molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Peaks for nitro () stretching (~1520 cm) and carbonyl () groups (~1700 cm).

-

Crystallographic Data

If crystallized, X-ray diffraction can provide precise bond lengths and angles, confirming the molecular geometry.

Pharmaceutical Applications

-

Anticancer Properties:

-

Fluorinated aromatic compounds often exhibit cytotoxic activity against tumor cells due to their ability to interact with DNA or enzymes.

-

-

Anti-inflammatory Activity:

-

Isoindole-diones have been explored as scaffolds for anti-inflammatory drugs.

-

Material Science

-

Optoelectronics:

-

The fluorine atom enhances electron mobility, making this compound suitable for organic semiconductors.

-

-

Catalysis:

-

Nitro-functionalized aromatics can act as ligands or intermediates in catalytic cycles.

-

Comparative Analysis with Related Compounds

| Property | 2-(2-Fluoro-5-nitrophenyl)-... | Similar Isoindole-Diones |

|---|---|---|

| Fluorine Substitution | Yes | Variable |

| Nitro Group | Yes | Optional |

| Biological Activity | Potential anticancer/anti-inflammatory | Variable |

| Stability | High (due to rigid core) | Moderate to High |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume